molecular formula C17H18ClNOS B5772133 2-[(3-chlorobenzyl)thio]-N-(3,4-dimethylphenyl)acetamide

2-[(3-chlorobenzyl)thio]-N-(3,4-dimethylphenyl)acetamide

Cat. No. B5772133
M. Wt: 319.8 g/mol
InChI Key: RBKPPRBOUWJTTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-chlorobenzyl)thio]-N-(3,4-dimethylphenyl)acetamide, also known as DMTA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMTA is a member of the thioacetamide family of compounds and has been shown to have a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 2-[(3-chlorobenzyl)thio]-N-(3,4-dimethylphenyl)acetamide is not fully understood, but it is thought to involve the inhibition of enzymes such as cytochrome P450 and the activation of signaling pathways such as the MAPK/ERK pathway. 2-[(3-chlorobenzyl)thio]-N-(3,4-dimethylphenyl)acetamide has also been shown to have antioxidant properties and may protect cells from oxidative stress.
Biochemical and Physiological Effects:
2-[(3-chlorobenzyl)thio]-N-(3,4-dimethylphenyl)acetamide has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 2-[(3-chlorobenzyl)thio]-N-(3,4-dimethylphenyl)acetamide can inhibit the growth of cancer cells and protect neurons from oxidative stress. In vivo studies have shown that 2-[(3-chlorobenzyl)thio]-N-(3,4-dimethylphenyl)acetamide can protect against liver damage and reduce inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(3-chlorobenzyl)thio]-N-(3,4-dimethylphenyl)acetamide in lab experiments is its high purity and stability. 2-[(3-chlorobenzyl)thio]-N-(3,4-dimethylphenyl)acetamide is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using 2-[(3-chlorobenzyl)thio]-N-(3,4-dimethylphenyl)acetamide in lab experiments is its potential toxicity. 2-[(3-chlorobenzyl)thio]-N-(3,4-dimethylphenyl)acetamide has been shown to be toxic to some cell lines at high concentrations, and caution should be taken when handling and using the compound.

Future Directions

There are several future directions for the study of 2-[(3-chlorobenzyl)thio]-N-(3,4-dimethylphenyl)acetamide. One area of interest is the development of new drugs based on the 2-[(3-chlorobenzyl)thio]-N-(3,4-dimethylphenyl)acetamide scaffold. Another area of interest is the exploration of the neuroprotective properties of 2-[(3-chlorobenzyl)thio]-N-(3,4-dimethylphenyl)acetamide and its potential applications in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2-[(3-chlorobenzyl)thio]-N-(3,4-dimethylphenyl)acetamide and its potential side effects.

Synthesis Methods

The synthesis of 2-[(3-chlorobenzyl)thio]-N-(3,4-dimethylphenyl)acetamide involves the reaction of 3-chlorobenzyl chloride with sodium thioacetate in the presence of a base such as triethylamine. The resulting product is then reacted with N-(3,4-dimethylphenyl)acetamide to yield 2-[(3-chlorobenzyl)thio]-N-(3,4-dimethylphenyl)acetamide. The synthesis of 2-[(3-chlorobenzyl)thio]-N-(3,4-dimethylphenyl)acetamide has been extensively studied and optimized to yield high purity and yield of the compound.

Scientific Research Applications

2-[(3-chlorobenzyl)thio]-N-(3,4-dimethylphenyl)acetamide has been shown to have potential applications in a range of scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, 2-[(3-chlorobenzyl)thio]-N-(3,4-dimethylphenyl)acetamide has been shown to have neuroprotective properties and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In cancer research, 2-[(3-chlorobenzyl)thio]-N-(3,4-dimethylphenyl)acetamide has been shown to have anti-cancer properties and may have potential applications in the development of new cancer therapies. In drug discovery, 2-[(3-chlorobenzyl)thio]-N-(3,4-dimethylphenyl)acetamide has been used as a scaffold for the development of new drugs.

properties

IUPAC Name

2-[(3-chlorophenyl)methylsulfanyl]-N-(3,4-dimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNOS/c1-12-6-7-16(8-13(12)2)19-17(20)11-21-10-14-4-3-5-15(18)9-14/h3-9H,10-11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBKPPRBOUWJTTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSCC2=CC(=CC=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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